molecular formula C14H13NO4 B3078707 3-(3-Nitrophenyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 1053160-58-9

3-(3-Nitrophenyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B3078707
CAS No.: 1053160-58-9
M. Wt: 259.26 g/mol
InChI Key: BNVNKIDVWNRAMR-UHFFFAOYSA-N
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Description

3-(3-Nitrophenyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a complex organic compound with the molecular formula C15H14N2O5. This compound is characterized by its bicyclic structure, which includes a nitrophenyl group and a carboxylic acid group. It is often used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Nitrophenyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves the reaction of a bicyclic heptene derivative with a nitrophenyl compound under specific conditions. One common method involves the use of a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The nitrophenyl group is then introduced through a nitration reaction, which involves the use of nitric acid and sulfuric acid as reagents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and Diels-Alder reactions. These processes are carried out in controlled environments to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are optimized to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(3-Nitrophenyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an ether solvent.

    Substitution: Halogens in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a nitrocarboxylic acid, while reduction may yield an amine derivative.

Scientific Research Applications

3-(3-Nitrophenyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: In the study of enzyme interactions and as a probe for investigating biological pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Nitrophenyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets. The nitrophenyl group can participate in various chemical reactions, such as nucleophilic substitution, which can alter the activity of enzymes or other proteins. The bicyclic structure provides stability and specificity in these interactions, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Ethoxyphenyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
  • 3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
  • 7-Isopropylidenebicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid

Uniqueness

3-(3-Nitrophenyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is unique due to its nitrophenyl group, which imparts distinct chemical reactivity and biological activity. This makes it particularly useful in applications where specific interactions with biological molecules are required.

Properties

IUPAC Name

3-(3-nitrophenyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c16-14(17)13-10-5-4-9(6-10)12(13)8-2-1-3-11(7-8)15(18)19/h1-5,7,9-10,12-13H,6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNVNKIDVWNRAMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C(C2C3=CC(=CC=C3)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(3-Nitrophenyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
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3-(3-Nitrophenyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
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3-(3-Nitrophenyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
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3-(3-Nitrophenyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 5
3-(3-Nitrophenyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 6
3-(3-Nitrophenyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

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